molecular formula C16H13ClN2 B8605782 6-chloro-1-(2,4-dimethylphenyl)Phthalazine

6-chloro-1-(2,4-dimethylphenyl)Phthalazine

Cat. No. B8605782
M. Wt: 268.74 g/mol
InChI Key: VPMWIWCABAZEGY-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A mixture of 1,6-dichlorophthalazine (300 mg, 1507 μmol), 2,4-dimethylphenylboronic acid (249 mg, 1658 μmol), Pd(PPh3)2Cl2 (52.9 mg, 75.4 μmol, Strem), and sodium carbonate (479 mg, 4522 μmol) in DME:EtOH:H2O=7:2:3 (5 mL) was heated to 130° C. for 5 min in the Emrys Optimizer microwave. The mixture was diluted with MeOH and H2O and concentrated over SiO2. The residue was purified with flash chromatography (MeOH/CH2Cl2=0→2%) to afford the title compound. MS (ESI, pos. ion) m/z: 269 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
479 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.[CH3:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].CCO>COCCOC.CO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([C:15]1[CH:16]=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[CH3:13])=[N:3][N:4]=[CH:5]2 |f:2.3.4,^1:44,63|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NN=CC2=CC(=CC=C12)Cl
Name
Quantity
249 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)B(O)O
Name
Quantity
479 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
52.9 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated over SiO2
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash chromatography (MeOH/CH2Cl2=0→2%)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NN=C(C2=CC1)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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